molecular formula C11H18O2Si B14502143 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione CAS No. 63366-95-0

3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione

Cat. No.: B14502143
CAS No.: 63366-95-0
M. Wt: 210.34 g/mol
InChI Key: RBXWPXFLZFPEGC-UHFFFAOYSA-N
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Description

3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione is an organosilicon compound that features a trimethylsilyl group attached to a propynyl chain, which is further connected to a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and hydrophobicity.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Catalysis: Employed as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The alkyne and dione moieties can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione is unique due to the combination of the trimethylsilyl group, propynyl chain, and pentane-2,4-dione moiety

Properties

CAS No.

63366-95-0

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

3-(3-trimethylsilylprop-2-ynyl)pentane-2,4-dione

InChI

InChI=1S/C11H18O2Si/c1-9(12)11(10(2)13)7-6-8-14(3,4)5/h11H,7H2,1-5H3

InChI Key

RBXWPXFLZFPEGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC#C[Si](C)(C)C)C(=O)C

Origin of Product

United States

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